2,4,6-Trifluorobenzimidamide hydrochloride
CAS No.: 1006047-63-7
Cat. No.: VC2830708
Molecular Formula: C7H6ClF3N2
Molecular Weight: 210.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006047-63-7 |
|---|---|
| Molecular Formula | C7H6ClF3N2 |
| Molecular Weight | 210.58 g/mol |
| IUPAC Name | 2,4,6-trifluorobenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C7H5F3N2.ClH/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2H,(H3,11,12);1H |
| Standard InChI Key | VVYHITITVIAWFL-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)C(=N)N)F)F.Cl |
| Canonical SMILES | C1=C(C=C(C(=C1F)C(=N)N)F)F.Cl |
Introduction
Overview of 2,4,6-Trifluorobenzimidamide Hydrochloride
Chemical Description
2,4,6-Trifluorobenzimidamide hydrochloride is a fluorinated organic compound with the molecular formula C7H6ClF3N2. It is a derivative of benzimidamide in which three hydrogen atoms on the benzene ring are replaced by fluorine atoms. The presence of these fluorine atoms significantly influences the compound's chemical and physical properties, making it highly reactive and stable under various conditions.
Structural Characteristics
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Molecular Formula: C7H6ClF3N2
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Molecular Weight: 210.59 g/mol
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Functional Groups: Benzene ring substituted with fluorine atoms, amidine group (-C(=NH)-NH2), and hydrochloride salt.
Synthesis of 2,4,6-Trifluorobenzimidamide Hydrochloride
The synthesis of 2,4,6-Trifluorobenzimidamide hydrochloride generally involves the following steps:
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Starting Material: The process begins with 2,4,6-trifluorobenzonitrile, a precursor that provides the trifluorinated benzene core.
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Reaction Conditions: The nitrile group in 2,4,6-trifluorobenzonitrile is reacted with ammonia or an amine in the presence of a catalyst under controlled temperature and pressure conditions to form the amidine group.
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Formation of Hydrochloride Salt: The final product is converted into its hydrochloride form for increased stability and solubility in aqueous environments.
Applications in Scientific Research
2,4,6-Trifluorobenzimidamide hydrochloride has diverse applications across multiple scientific disciplines:
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Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules due to its electron-withdrawing trifluoromethyl groups.
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Biological Studies: Used in enzyme inhibition and protein interaction studies because of its ability to form strong bonds with biological targets.
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Pharmaceutical Development: Serves as a precursor for compounds with potential therapeutic applications.
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Material Science: Contributes to the development of specialty materials with unique chemical properties.
Mechanism of Action
The mechanism of action for this compound depends on its application:
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In biological systems, the trifluorinated benzene ring enhances binding affinity to enzymes or receptors due to strong electron-withdrawing effects.
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In synthetic chemistry, it serves as an electrophilic intermediate that reacts readily with nucleophiles.
Research Findings and Industrial Relevance
Research has demonstrated that compounds like 2,4,6-Trifluorobenzimidamide hydrochloride are valuable intermediates in pharmaceutical and material science industries. Their unique properties—such as high thermal stability and reactivity—make them suitable for large-scale industrial processes involving continuous flow systems.
Industrial Production Highlights
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Large-scale reactors are used for efficient synthesis.
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Automated monitoring ensures consistent product quality.
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Reaction parameters (e.g., temperature and pressure) are optimized for high yield (>90%) and purity (>97%).
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